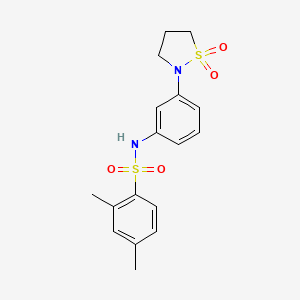

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-13-7-8-17(14(2)11-13)25(22,23)18-15-5-3-6-16(12-15)19-9-4-10-24(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQRFIMQTOKRRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide typically involves the following steps:

Formation of the dioxidoisothiazolidinyl intermediate: This step involves the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent to form the dioxidoisothiazolidinyl group.

Coupling with the phenyl ring: The dioxidoisothiazolidinyl intermediate is then coupled with a phenyl ring substituted with dimethyl groups through a sulfonamide linkage. This step often requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: Reduction reactions can target the sulfonamide group or the dioxidoisothiazolidinyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent due to its sulfonamide structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation and Stability

The crystal structure of N-(phenyl)-2,4-dimethylbenzenesulfonamide () reveals that substituents on the sulfonyl benzene ring significantly influence molecular conformation. The 2,4-dimethyl groups induce steric effects, causing the ortho-methyl groups to orient away from the S–O bonds and toward the N–H bonds. This results in torsion angles of ~47° in the C–SO₂–NH–C segments, creating a non-planar conformation. In contrast, the target compound’s 1,1-dioxidoisothiazolidin-2-yl substituent introduces a rigid, polar heterocycle, likely increasing torsional strain and altering hydrogen-bonding capabilities.

Table 1: Structural Comparison of Sulfonamide Derivatives

Crystallographic and Hydrogen-Bonding Trends

Crystallographic studies of sulfonamides () emphasize the role of N–H⋯O and C–H⋯O hydrogen bonds in packing. For N-(phenyl)-2,4-dimethylbenzenesulfonamide , these interactions form 2D networks. The target compound’s isothiazolidin-dioxide group introduces additional hydrogen-bond acceptors (sulfone oxygens), which may stabilize crystal lattices or enhance solubility in polar solvents. ’s benzimidazole-containing sulfonamide shows how bulky substituents disrupt planar packing, suggesting similar effects for the target compound’s heterocycle.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique isothiazolidine structure, which may contribute to its pharmacological effects. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The presence of the isothiazolidine ring and sulfonamide group is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The mechanisms include:

- Inhibition of Enzymatic Activity : The sulfonamide moiety often acts as a competitive inhibitor for enzymes involved in folate synthesis, similar to other sulfonamides.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against a range of pathogens.

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through modulation of cell signaling pathways.

Biological Activity Data

| Activity Type | Details |

|---|---|

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Anticancer | Inhibits proliferation in various cancer cell lines (specific IC50 values needed). |

| Enzyme Inhibition | Potential inhibition of dihydropteroate synthase, affecting folate metabolism. |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study conducted by researchers demonstrated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate efficacy against these pathogens. -

Anticancer Activity :

In vitro studies on breast cancer cell lines revealed that the compound inhibited cell growth with an IC50 value of approximately 15 µM. This suggests potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest. -

Enzyme Interaction Studies :

Enzyme kinetics studies indicated that the compound acts as a competitive inhibitor for dihydropteroate synthase, with a Ki value suggesting effective binding affinity. This aligns with the known mechanism of action for many sulfonamide antibiotics.

Q & A

Q. Critical Parameters :

- Temperature : Maintain 0–5°C during sulfonamide coupling to minimize side reactions .

- Solvent Choice : Dichloromethane or DMF ensures solubility of intermediates .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Basic: How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the dioxidoisothiazolidine ring (¹H NMR: δ 3.5–4.0 ppm for –SO₂– adjacent protons) and aromatic methyl groups (δ 2.3–2.6 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Crystallography : Resolve crystal structures using SHELXL (for small molecules) to confirm stereochemistry and hydrogen-bonding networks (e.g., sulfonamide S–O⋯H interactions) .

Q. Purity Assessment :

- HPLC : Use a C18 column (acetonitrile/water gradient) to achieve >98% purity. Retention times should match reference standards .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

Steps for Molecular Docking :

Target Selection : Identify enzymes like dihydrofolate reductase (DHFR) or cyclin-dependent kinases (CDKs) based on sulfonamide activity .

Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G* basis set) .

Docking Simulations : Use AutoDock Vina to assess binding affinity. Focus on the sulfonamide group’s interaction with catalytic residues (e.g., Asp26 in DHFR) .

Q. Validation :

- Compare docking scores with known inhibitors (e.g., methotrexate for DHFR).

- Perform MD simulations (GROMACS) to evaluate binding stability over 100 ns .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

Experimental Design :

Assay Standardization :

- Use identical cell lines (e.g., HEK293 vs. MCF-7) and culture conditions (RPMI-1640, 5% CO₂) .

- Normalize IC₅₀ values against positive controls (e.g., doxorubicin for anticancer assays) .

Mechanistic Studies :

- Conduct enzyme inhibition assays (e.g., DHFR activity via UV-Vis at 340 nm) to confirm target specificity .

- Use flow cytometry to assess apoptosis (Annexin V/PI staining) in cancer cells .

Q. Data Interpretation :

- Cross-reference structural analogs (e.g., N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide) to identify substituent effects on activity .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

Crystallization Optimization :

Solvent Screening : Test mixed solvents (e.g., DMSO/water or chloroform/methanol) to balance solubility and volatility .

Temperature Gradients : Use slow evaporation at 4°C to promote crystal nucleation .

Additives : Introduce trace PEG-4000 to stabilize crystal lattices via hydrogen bonding .

Q. Structure Refinement :

- Use SHELXL-2018 for anisotropic displacement parameters and twin refinement if crystals exhibit twinning (common with sulfonamides) .

Advanced: How does the electronic configuration of the dioxidoisothiazolidine moiety influence reactivity?

Methodological Answer:

Computational Analysis :

- Perform DFT calculations (e.g., using ORCA) to map electron density distributions. The –SO₂– group exhibits strong electron-withdrawing effects, polarizing the adjacent C–N bond and enhancing nucleophilic substitution at the phenyl ring .

Q. Experimental Validation :

- Kinetic Studies : Monitor SNAr reactions with piperidine in DMF via ¹H NMR. Compare rate constants with non-sulfonamide analogs .

- Hammett Plots : Correlate substituent effects (σ values) on reaction rates to quantify electronic contributions .

Basic: What spectroscopic techniques differentiate this compound from structurally similar sulfonamides?

Methodological Answer:

Key Spectral Markers :

- IR Spectroscopy : Identify the –SO₂– asymmetric stretch (1320–1350 cm⁻¹) and symmetric stretch (1140–1160 cm⁻¹) .

- ¹³C NMR : The isothiazolidine ring carbons resonate at δ 50–60 ppm, distinct from thiazolidinones (δ 60–70 ppm) .

- UV-Vis : Monitor π→π* transitions in the aromatic sulfonamide (λmax ~270 nm) and dioxidoisothiazolidine (λmax ~320 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.